molecular formula C99H151N35O19S4 B15095127 H-DL-Lys-DL-Trp-DL-Cys(1)-DL-Phe-DL-Arg-DL-Val-DL-Cys(2)-DL-Tyr-DL-Arg-Gly-DL-xiIle-DL-Cys(2)-DL-Tyr-DL-Arg-DL-Arg-DL-Cys(1)-DL-Arg-NH2

H-DL-Lys-DL-Trp-DL-Cys(1)-DL-Phe-DL-Arg-DL-Val-DL-Cys(2)-DL-Tyr-DL-Arg-Gly-DL-xiIle-DL-Cys(2)-DL-Tyr-DL-Arg-DL-Arg-DL-Cys(1)-DL-Arg-NH2

Katalognummer: B15095127
Molekulargewicht: 2263.8 g/mol
InChI-Schlüssel: ZJQFYZCNRTZAIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound H-DL-Lys-DL-Trp-DL-Cys(1)-DL-Phe-DL-Arg-DL-Val-DL-Cys(2)-DL-Tyr-DL-Arg-Gly-DL-xiIle-DL-Cys(2)-DL-Tyr-DL-Arg-DL-Arg-DL-Cys(1)-DL-Arg-NH2 is a complex synthetic peptide composed of 20 amino acid residues, featuring alternating D- and L-configured (DL) amino acids. Key structural characteristics include:

  • DL-amino acids: The peptide backbone incorporates racemic mixtures of lysine (Lys), tryptophan (Trp), cysteine (Cys), phenylalanine (Phe), arginine (Arg), valine (Val), tyrosine (Tyr), glycine (Gly), and xi-modified isoleucine (xiIle). The DL configuration may influence peptide stability and resistance to enzymatic degradation .
  • Terminal amidation: The C-terminal amide (NH2) may enhance bioavailability by mimicking natural peptide hormones .

Eigenschaften

IUPAC Name

N-(1-amino-5-carbamimidamido-1-oxopentan-2-yl)-10-benzyl-33-butan-2-yl-7,21,24,39-tetrakis(3-carbamimidamidopropyl)-13-[[2-(2,6-diaminohexanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H151N35O19S4/c1-5-53(4)78-94(153)132-75-51-157-156-50-74(91(150)127-69(43-55-28-32-58(135)33-29-55)85(144)121-64(24-14-38-114-96(105)106)81(140)119-47-76(137)133-78)131-93(152)77(52(2)3)134-84(143)67(27-17-41-117-99(111)112)124-86(145)68(42-54-18-7-6-8-19-54)126-90(149)73(130-88(147)71(125-80(139)61(101)21-11-12-36-100)45-57-46-118-62-22-10-9-20-60(57)62)49-155-154-48-72(89(148)120-63(79(102)138)23-13-37-113-95(103)104)129-83(142)66(26-16-40-116-98(109)110)122-82(141)65(25-15-39-115-97(107)108)123-87(146)70(128-92(75)151)44-56-30-34-59(136)35-31-56/h6-10,18-20,22,28-35,46,52-53,61,63-75,77-78,118,135-136H,5,11-17,21,23-27,36-45,47-51,100-101H2,1-4H3,(H2,102,138)(H,119,140)(H,120,148)(H,121,144)(H,122,141)(H,123,146)(H,124,145)(H,125,139)(H,126,149)(H,127,150)(H,128,151)(H,129,142)(H,130,147)(H,131,152)(H,132,153)(H,133,137)(H,134,143)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQFYZCNRTZAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H151N35O19S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2263.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound H-DL-Lys-DL-Trp-DL-Cys(1)-DL-Phe-DL-Arg-DL-Val-DL-Cys(2)-DL-Tyr-DL-Arg-Gly-DL-xiIle-DL-Cys(2)-DL-Tyr-DL-Arg-DL-Arg-DL-Cys(1)-DL-Arg-NH2 is a complex peptide composed of various amino acids, which may exhibit a range of biological activities. Understanding its biological activity is crucial for potential applications in pharmacology and therapeutic development.

Structure and Composition

This peptide consists of the following amino acids:

  • Basic Amino Acids : Lysine (Lys), Arginine (Arg)
  • Aromatic Amino Acids : Tryptophan (Trp), Phenylalanine (Phe), Tyrosine (Tyr)
  • Sulfur-containing Amino Acids : Cysteine (Cys)
  • Aliphatic Amino Acids : Valine (Val), Isoleucine (Ile)

The presence of multiple D-enantiomers suggests its potential for unique interactions with biological receptors due to stereochemical variations.

Antinociceptive and Anticonvulsant Properties

Research indicates that peptides similar to H-DL-Lys-DL-Trp exhibit significant antinociceptive (pain-relieving) and anticonvulsant activities. For instance, hemorphin analogs have been shown to interact with opioid receptors, leading to pain modulation and seizure control .

Opioid Receptor Interaction

Studies on related peptides reveal that they can act as agonists or antagonists at opioid receptors, influencing pain perception and emotional responses. The incorporation of specific amino acids like Arg and Tyr may enhance binding affinity to these receptors, potentially increasing efficacy in pain management .

Neuroprotective Effects

Peptides containing Trp and Cys have been associated with neuroprotective effects. They may enhance cognitive function by modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases .

Case Studies

  • Hemorphin Analog Studies
    • Objective : Evaluate the analgesic properties of hemorphin analogs.
    • Findings : Compounds similar to H-DL-Lys-DL-Trp demonstrated significant reductions in pain response in animal models, confirming their potential as analgesics .
  • Cognitive Function Markers
    • Objective : Investigate the role of D-amino acids in cognitive functions.
    • Findings : D-amino acids were found to influence synaptic plasticity, suggesting that peptides with similar structures could serve as biomarkers for cognitive decline .

Data Tables

Peptide StructureBiological ActivityReference
Hemorphin-7Antinociceptive
Cys-Val-Val-TyrAntiviral
D-amino acid peptidesCognitive enhancement

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Peptides

Compound Name Length (Residues) DL-Amino Acids Modifications Disulfide Bonds Terminal Group
Target Compound 20 Yes (multiple) xiIle, C-terminal NH2 3 Cys residues Amide (NH2)
H-DL-Lys-DL-Tyr-DL-xiIle...-Phe-OH 14 Yes xiIle, xiThr None reported Carboxylic acid
H-DL-Tyr-DL-Ser...-Cys(1)-OH 24 Yes None 1 Cys residue Carboxylic acid

Key Observations :

  • The target compound shares DL-amino acid incorporation with and , a strategy often used to enhance metabolic stability .
  • Its xiIle modification is unique compared to but parallels , where xiThr and xiIle suggest tailored stereochemical properties .

Functional Implications Based on Structural Features

Table 2: Hypothetical Functional Comparison

Property Target Compound Compound Compound
Solubility Moderate (hydrophobic Trp, Phe) Low (high hydrophobic residues) High (polar Ser, Tyr)
Proteolytic Stability High (DL-amino acids, disulfide) Moderate (DL-amino acids only) Low (no DL-amino acids)
Bioactivity Prediction Potential receptor binding (Arg-rich) Antimicrobial (Lys-rich) Unknown (structural focus)

Analysis :

  • Proteolytic Stability: The combination of DL-amino acids and disulfide bonds in the target compound likely confers resistance to enzymatic degradation, a feature observed in synthetic antimicrobial peptides .
  • Synthesis Challenges : The racemic DL-configuration complicates crystallization, as seen in DL-Trp studies, requiring solvent-thermal methods for structural homogeneity .

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